molecular formula C20H21N5O4 B2640131 N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide CAS No. 1203355-29-6

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide

Cat. No. B2640131
M. Wt: 395.419
InChI Key: NYXADDMYYCDWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the synthesis and cytotoxic activity of derivatives related to the specified compound. For instance, Al-Sanea et al. (2020) explored the Design, Synthesis, and In Vitro Cytotoxic Activity of certain acetamide derivatives on cancer cell lines, revealing some compounds' potential as anticancer agents. These compounds exhibited appreciable cancer cell growth inhibition against a variety of cancer cell lines, indicating their potential for further development as cancer therapeutics (Al-Sanea et al., 2020).

Antimicrobial Activity

Compounds structurally related to the specified chemical have also been synthesized and evaluated for their antimicrobial properties. For example, Bondock et al. (2008) explored the Synthesis and Antimicrobial Activity of new heterocycles incorporating the antipyrine moiety. These compounds were evaluated as antimicrobial agents, showing promising results against various bacterial strains, indicating their potential as antimicrobial agents (Bondock et al., 2008).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds with similarities to the specified molecule have been a focus of research, aiming to develop new therapeutic agents. Farouk et al. (2021) detailed the Synthesis, Chemical Reactivity, and Biological Evaluation of novel derivatives, showcasing the versatility of these compounds in generating diverse chemical structures with potential biological activities (Farouk et al., 2021).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-12-8-18(26)23-20(21-12)25-17(10-16(24-25)13-6-7-13)22-19(27)11-29-15-5-3-4-14(9-15)28-2/h3-5,8-10,13H,6-7,11H2,1-2H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXADDMYYCDWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC4=CC=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methoxyphenoxy)acetamide

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